2-Pentanone, 4-methyl-4-(phenylthio)-
Description
2-Pentanone, 4-methyl-4-(phenylthio)- is a substituted ketone characterized by a phenylthio (-SPh) group at the 4-position of the pentanone backbone. This compound belongs to the family of thioether-functionalized ketones, where the sulfur atom in the thioether moiety influences electronic and steric properties. The phenylthio group likely enhances steric bulk and alters electrophilicity compared to oxygenated or smaller sulfur-containing substituents .
Properties
CAS No. |
50461-99-9 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-methyl-4-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C12H16OS/c1-10(13)9-12(2,3)14-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
MEJHKEGJBCDWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-methyl-4-(phenylthio)- typically involves the reaction of 4-methyl-2-pentanone with thiophenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the nucleophilic substitution reaction. The process may require refluxing the reactants for several hours to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-methyl-4-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
2-Pentanone, 4-methyl-4-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-methyl-4-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of 2-Pentanone, 4-methyl-4-(phenylthio)- with analogous compounds:
Reactivity and Electrophilicity
- Electronic Effects: The phenylthio group in 2-Pentanone, 4-methyl-4-(phenylthio)- is less electron-donating than hydroxyl or methoxy groups but more polarizable than methyl groups.
- Steric Hindrance: The bulky phenylthio substituent likely impedes nucleophilic attack at the carbonyl carbon, reducing reactivity relative to smaller analogs like 4-(methylthio)-2-pentanone .
- Comparison with Esters: Unlike methyl butyrate (an ester), 2-pentanone derivatives are more electrophilic due to the absence of electron-donating alkoxy groups, enhancing their susceptibility to nucleophilic addition .
Physical and Toxicological Properties
- Volatility: The phenylthio group increases molecular weight and reduces volatility compared to MIBK (MW 100.16 vs. 116.16 for 4-hydroxy-4-methyl-2-pentanone) .
- Toxicity: Hydroxy-substituted variants (e.g., 4-hydroxy-4-methyl-2-pentanone) exhibit higher toxicity profiles, while methylthio analogs are Generally Recognized As Safe (GRAS) for food use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
